Bis(1-benzotriazolyl)methanethione

Catalog No.
S3143052
CAS No.
4314-19-6
M.F
C13H8N6S
M. Wt
280.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1-benzotriazolyl)methanethione

CAS Number

4314-19-6

Product Name

Bis(1-benzotriazolyl)methanethione

IUPAC Name

bis(benzotriazol-1-yl)methanethione

Molecular Formula

C13H8N6S

Molecular Weight

280.31

InChI

InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H

InChI Key

ZRXHYHZENMJKMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3

solubility

not available

Bis(1-benzotriazolyl)methanethione (CAS 4314-19-6) is an advanced, air-stable solid thiocarbonyl transfer reagent utilized extensively in the synthesis of thioureas, thioamides, dithiocarbamates, and complex heterocycles [1]. Operating as a highly effective substitute for hazardous traditional reagents, it provides a benzotriazole-based leaving group that facilitates both standard thioacylation and unique radical-mediated transformations . For procurement and process chemistry teams, its primary value proposition lies in its stable physical form (melting point 170–174 °C), which drastically reduces handling risks, alongside its exceptional performance in both conventional solution-phase and emerging solvent-free mechanochemical workflows [2].

Defaulting to generic thioacylating agents like thiophosgene or carbon disulfide introduces severe process vulnerabilities; thiophosgene is a highly toxic, corrosive, and volatile liquid that mandates expensive specialized containment, stringent safety protocols, and complex waste disposal . While 1,1'-thiocarbonyldiimidazole (TCDI) serves as a safer solid alternative, it lacks the unique electronic properties of the benzotriazole moiety, which is capable of undergoing denitrogenative radical fragmentation—a critical pathway for specific deoxygenation and cyclization reactions [1]. Furthermore, in solid-state mechanochemical synthesis, bis(1-benzotriazolyl)methanethione uniquely stabilizes reactive intermediates like aromatic N-thiocarbamoyl benzotriazoles that rapidly decompose when synthesized via traditional solution-phase methods [2]. Consequently, substituting this reagent compromises both safety and access to specialized synthetic pathways.

Elimination of Toxic Gas Hazards in Thioacylation Workflows

For industrial and scale-up thioacylation, the physical state and toxicity of the reagent dictate the required infrastructure. Thiophosgene, the traditional baseline, is a highly volatile, corrosive liquid and an intravenous poison requiring strict environmental controls . Bis(1-benzotriazolyl)methanethione replaces this with an air-stable solid (mp 170–174 °C) that can be handled using standard solid-addition protocols [1]. This substitution eliminates the need for specialized gas-tight reactors and toxic gas monitoring while maintaining equivalent or superior thioacylation yields (>90%) in the synthesis of thioureas and heterocycles [2].

Evidence DimensionReagent handling safety and physical state
Target Compound DataBis(1-benzotriazolyl)methanethione (Air-stable solid, non-volatile, standard handling)
Comparator Or BaselineThiophosgene (Volatile, highly toxic liquid, requires specialized containment)
Quantified Difference100% elimination of volatile toxic gas exposure risk with comparable >90% product yields
ConditionsStandard laboratory or pilot-scale thioacylation environments

Procurement can significantly reduce facility engineering, safety compliance, and hazardous shipping costs by transitioning away from thiophosgene.

Quantitative Yields in Mechanochemical (Solvent-Free) Synthesis

The synthesis of aromatic N-thiocarbamoyl benzotriazoles is notoriously difficult in solution because these reactive intermediates rapidly decompose into isothiocyanates and 1H-benzotriazole [1]. However, utilizing bis(1-benzotriazolyl)methanethione under mechanochemical conditions (liquid-assisted grinding or ball milling) completely alters this reactivity profile. Solid-state milling of this reagent with para-substituted anilines affords the elusive aromatic N-thiocarbamoyl benzotriazoles in quantitative yields (~100%) within just 10 minutes . This represents a stark contrast to solution-phase attempts, which fail to isolate the intermediate, proving the compound's unique suitability for advanced solvent-free manufacturing .

Evidence DimensionYield of isolated aromatic N-thiocarbamoyl benzotriazole intermediates
Target Compound DataBis(1-benzotriazolyl)methanethione in solid-state milling (~100% yield in 10 min)
Comparator Or BaselineSolution-phase synthesis (rapid decomposition, 0% isolation of intermediate)
Quantified Difference~100% yield improvement for intermediate isolation via mechanochemistry
ConditionsLiquid-assisted grinding (LAG) / ball milling vs. standard solvent conditions

Enables the stable isolation of highly reactive intermediates for downstream coupling, streamlining green, solvent-free manufacturing processes.

Enabling Denitrogenative Radical Fragmentation Pathways

While 1,1'-thiocarbonyldiimidazole (TCDI) is a common solid thiocarbonyl transfer agent, it is structurally incapable of undergoing denitrogenative fragmentation. Bis(1-benzotriazolyl)methanethione, conversely, features a benzotriazole moiety that undergoes homolytic cleavage and subsequent free radical β-scission of the N-N bond. When used in the deoxygenation of benzylic alcohols or the synthesis of benzothiazoles, this reagent allows for cyclative-elimination of molecular nitrogen under heating or microwave irradiation [1]. This unique mechanistic pathway provides access to complex deoxy compounds and heterocycles that cannot be synthesized using imidazole-based analogs[2].

Evidence DimensionAccess to denitrogenative β-scission pathways
Target Compound DataBis(1-benzotriazolyl)methanethione (Enables N2 elimination via radical fragmentation)
Comparator Or Baseline1,1'-Thiocarbonyldiimidazole (TCDI) (Pathway structurally impossible)
Quantified DifferenceUnlocks a binary (yes/no) synthetic route for regioselective deoxygenation and cyclization absent in TCDI
ConditionsRadical initiation (e.g., AIBN, silanes, or stannanes) under thermal or microwave conditions

Justifies the procurement of this specific reagent for advanced medicinal chemistry programs requiring complex radical-mediated structural modifications.

Efficiency in One-Pot Multicomponent Syntheses

Multi-step syntheses of complex dithiocarbamates and 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones typically require the sequential addition of toxic reagents and intermediate purification. Bis(1-benzotriazolyl)methanethione enables a highly efficient one-pot methodology. When reacted with mercaptans and amines in the presence of DBU, it yields diverse homo- and heterosubstituted dithiocarbamates in excellent yields without the need to isolate intermediate thiocarbonyl species [1]. Compared to traditional stepwise protocols using carbon disulfide, this approach significantly reduces solvent consumption, shortens overall reaction times, and minimizes operator exposure to hazardous intermediates [2].

Evidence DimensionProcess step count and intermediate isolation requirements
Target Compound DataBis(1-benzotriazolyl)methanethione (One-pot synthesis, no intermediate isolation)
Comparator Or BaselineTraditional CS2/thiophosgene methods (Multi-step, requires intermediate handling)
Quantified DifferenceConsolidates 2+ synthetic steps into a single one-pot reaction with high overall yields
ConditionsMild conditions utilizing DBU as an amidine base

Drastically reduces labor time, solvent waste, and cycle times in the library synthesis of pharmaceutical intermediates.

Green Mechanochemical Synthesis of Thioureas

Directly leveraging its solid-state stability and quantitative yields in ball-milling conditions, this compound is the optimal choice for solvent-free manufacturing of complex, non-symmetrical thioureas and isothiocyanate equivalents [1]. It is highly recommended for process chemistry teams looking to eliminate solvent waste and avoid the decomposition of sensitive N-thiocarbamoyl intermediates.

Safe Thioacylation at Scale

For pilot plants and scale-up facilities seeking to replace highly toxic, volatile thiophosgene, this air-stable solid reagent provides equivalent thioacylation performance without the need for specialized gas-tight infrastructure or extreme safety protocols .

Advanced Radical Deoxygenation (Barton-McCombie Alternative)

In medicinal chemistry workflows requiring the regioselective deoxygenation of benzylic alcohols, this compound provides a unique denitrogenative radical fragmentation pathway [2]. It is the required reagent when standard imidazole-based thiocarbonyl transfer agents fail to initiate the necessary radical cascade.

XLogP3

2.9

Dates

Last modified: 08-18-2023

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